3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride
Brand Name: Vulcanchem
CAS No.: 1160260-00-3
VCID: VC2919886
InChI: InChI=1S/C16H14ClFO3/c1-2-20-15-9-11(16(17)19)7-8-14(15)21-10-12-5-3-4-6-13(12)18/h3-9H,2,10H2,1H3
SMILES: CCOC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=CC=C2F
Molecular Formula: C16H14ClFO3
Molecular Weight: 308.73 g/mol

3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride

CAS No.: 1160260-00-3

Cat. No.: VC2919886

Molecular Formula: C16H14ClFO3

Molecular Weight: 308.73 g/mol

* For research use only. Not for human or veterinary use.

3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride - 1160260-00-3

Specification

CAS No. 1160260-00-3
Molecular Formula C16H14ClFO3
Molecular Weight 308.73 g/mol
IUPAC Name 3-ethoxy-4-[(2-fluorophenyl)methoxy]benzoyl chloride
Standard InChI InChI=1S/C16H14ClFO3/c1-2-20-15-9-11(16(17)19)7-8-14(15)21-10-12-5-3-4-6-13(12)18/h3-9H,2,10H2,1H3
Standard InChI Key KHNYUFIGSIKARY-UHFFFAOYSA-N
SMILES CCOC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=CC=C2F
Canonical SMILES CCOC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=CC=C2F

Introduction

Chemical Structure and Properties

3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride belongs to a family of substituted benzoyl chlorides characterized by specific functional groups that modify its reactivity and applications. Understanding its structure is essential for appreciating its chemical behavior and potential uses.

Molecular Structure

The compound features several key structural elements:

  • A benzoyl chloride core structure (C₆H₄COCl)

  • An ethoxy group (-OCH₂CH₃) at the 3-position

  • A 2-fluorobenzyl ether group (-OCH₂C₆H₄F) at the 4-position

The presence of these substituents creates a unique electronic environment around the benzoyl chloride functional group, influencing its reactivity patterns and stability.

Physical and Chemical Properties

Based on the properties of similar compounds, we can infer the following characteristics for 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride:

PropertyExpected ValueNotes
Molecular FormulaC₁₆H₁₄ClFO₃-
Molecular WeightApproximately 308.74 g/molSimilar to related compounds
Physical StateCrystalline solidAt room temperature and pressure
SolubilityLimited solubility in water; Good solubility in organic solventsTypical for benzoyl chlorides
ReactivityHighly reactive toward nucleophilesDue to the acyl chloride group
StabilityMoisture-sensitiveHydrolyzes in the presence of water

The 2-fluorobenzyl ether group likely contributes to distinct electronic effects compared to the 3- and 4-fluorobenzyl analogs, potentially influencing the compound's reactivity at the benzoyl chloride position.

Synthetic Methodology

The synthesis of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride typically involves multiple steps, with specific reaction conditions required to achieve optimal yields and purity.

General Synthetic Route

The typical synthesis pathway involves:

  • Starting with 3-ethoxy-4-hydroxybenzoic acid as the foundation

  • Etherification of the hydroxyl group using 2-fluorobenzyl bromide and a suitable base

  • Conversion of the carboxylic acid to the acyl chloride using thionyl chloride or oxalyl chloride

Detailed Synthetic Procedure

A representative synthetic procedure would involve the following steps:

Step 1: Preparation of 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid

  • Reaction of 3-ethoxy-4-hydroxybenzoic acid with 2-fluorobenzyl bromide

  • Use of potassium carbonate or similar base in acetone or DMF

  • Reaction conditions: 60-80°C for 8-12 hours

  • Purification by recrystallization or column chromatography

Step 2: Conversion to acyl chloride

  • Treatment of the intermediate acid with thionyl chloride (SOCl₂)

  • Use of catalytic DMF in dichloromethane or neat thionyl chloride

  • Reaction conditions: Reflux for 2-4 hours

  • Isolation by evaporation of excess reagents under reduced pressure

This synthetic approach requires careful handling due to the moisture sensitivity of both the reagents and the final product.

Chemical Reactivity

The chemical behavior of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride is dominated by its acyl chloride functionality, making it a versatile reagent for various transformations.

Nucleophilic Substitution Reactions

The compound readily undergoes nucleophilic substitution reactions at the carbonyl carbon:

  • With alcohols: Forms esters (R-OH → R-O-C(O)-Ar)

  • With amines: Forms amides (R-NH₂ → R-NH-C(O)-Ar)

  • With thiols: Forms thioesters (R-SH → R-S-C(O)-Ar)

These reactions typically proceed rapidly at room temperature or with mild heating, often requiring a base to neutralize the hydrogen chloride byproduct.

Hydrolysis

The acyl chloride group is susceptible to hydrolysis in aqueous conditions:

  • In water: Forms 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid

  • Rate of hydrolysis increases with pH

  • Reaction proceeds via nucleophilic attack by water at the carbonyl carbon

This sensitivity to moisture necessitates storage under anhydrous conditions and handling under inert atmospheres.

Applications in Organic Synthesis

3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride serves as a valuable building block in the synthesis of complex molecules with diverse applications.

Pharmaceutical Intermediates

The compound's structure makes it suitable for the synthesis of pharmaceutical intermediates, particularly those requiring:

  • Selective acylation reactions

  • Introduction of the 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl moiety

  • Development of biologically active compounds targeting specific receptors

The ortho-fluorine position (2-position) in the benzyl group may offer unique binding interactions with biological targets compared to its meta (3-position) and para (4-position) isomers.

Material Science Applications

In material science, the compound can be utilized for:

  • Polymer synthesis through reaction with diols or diamines

  • Creation of specialty coatings with specific physical properties

  • Development of materials with unique optical or electronic characteristics

Comparative Analysis with Structural Analogs

Understanding the similarities and differences between 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride and its structural analogs provides valuable insights into its unique properties.

Isomeric Comparison

The table below compares the key features of fluorine position isomers:

CompoundFluorine PositionExpected ReactivityNotable Characteristics
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chlorideortho (2-position)ModeratePotential steric effects near the ether linkage
3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloridemeta (3-position)Similar to target compoundBalanced electronic effects
3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloridepara (4-position)Similar to target compoundMaximum resonance effect of fluorine

The ortho-fluorine position in the target compound likely creates distinct electronic and steric effects that influence its reactivity and potential applications.

Structure-Activity Relationships

The position of the fluorine atom affects several properties:

  • Electronic distribution: The ortho-fluorine creates a different electronic environment compared to meta or para positions

  • Steric considerations: The proximity of the fluorine to the ether linkage may influence molecular conformation

  • Hydrogen bonding capacity: The ortho-position may enable specific intramolecular interactions

  • Metabolic stability: Different positions may result in varied metabolic profiles in biological systems

Analytical Characterization

Proper characterization of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride is essential for confirming its structure and purity.

Spectroscopic Analysis

Key spectroscopic features expected for this compound include:

NMR Spectroscopy:

  • ¹H NMR: Characteristic signals for aromatic protons (6.5-8.0 ppm), ethoxy group (1.2-1.5 ppm for CH₃ and 3.8-4.2 ppm for CH₂), and benzyl CH₂ (4.8-5.2 ppm)

  • ¹³C NMR: Carbonyl carbon signal (165-170 ppm), aromatic carbons (110-160 ppm), and aliphatic carbons (10-70 ppm)

  • ¹⁹F NMR: Signal in the range of -110 to -120 ppm, characteristic of fluorobenzene derivatives

IR Spectroscopy:

  • Strong C=O stretching band (1750-1800 cm⁻¹)

  • C-O stretching bands (1000-1300 cm⁻¹)

  • C-F stretching band (1000-1400 cm⁻¹)

Chromatographic Methods

Purification and analysis typically employ:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC)

  • Thin-Layer Chromatography (TLC)

These methods allow for the assessment of purity and identification of potential impurities or byproducts.

Toxicological Considerations

Understanding the potential hazards associated with 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride is crucial for its safe handling and use.

Hazard Assessment

Based on the reactive nature of acyl chlorides and the presence of a fluorinated aromatic ring:

  • Corrosive to skin, eyes, and respiratory tract

  • Potential for skin sensitization

  • Moisture-sensitive, releasing HCl upon hydrolysis

  • Low environmental persistence due to rapid hydrolysis in aqueous environments

Current Research Directions

Contemporary research involving 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride and related compounds focuses on several promising areas.

Pharmaceutical Development

The compound's structural features make it valuable in:

  • Development of enzyme inhibitors

  • Creation of receptor modulators

  • Synthesis of prodrugs with specific release mechanisms

  • Structure-activity relationship studies for drug discovery

Materials Science Innovation

Ongoing research explores:

  • Creation of novel polymeric materials

  • Development of functionalized surfaces

  • Synthesis of specialty coatings with unique properties

  • Production of advanced materials for electronic applications

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